molecular formula C12H16ClN B13288479 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13288479
M. Wt: 209.71 g/mol
InChI Key: SNODLJUBDCOZIJ-UHFFFAOYSA-N
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Description

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a tetracyclic amine derivative featuring a chlorine substituent at position 6 and two methyl groups at position 4 of the tetrahydronaphthalene scaffold. This compound is structurally related to pharmacologically active agents, such as sertraline, but distinct due to its substitution pattern and stereochemistry.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

6-chloro-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine

InChI

InChI=1S/C12H16ClN/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7,11H,5-6,14H2,1-2H3

InChI Key

SNODLJUBDCOZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C(C=C2)Cl)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: The naphthalene derivative undergoes chlorination to introduce the chlorine atom at the 6th position.

    Amination: Finally, the compound undergoes amination to introduce the amine group at the 1st position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Tetrahydronaphthalen-1-amine Derivatives

The tetrahydronaphthalen-1-amine core is a versatile scaffold for modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine Cl (6), 2×CH₃ (4) C₁₂H₁₆ClN 209.72 936220-69-8*
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-THN-2-amine Cyclohexyl (4), N,N-dimethyl (2) C₁₈H₂₇N 257.42 Not provided
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Cl (6), no 4-substituents C₁₀H₁₃Cl₂N 218.12 2055848-85-4
Sertraline Hydrochloride 3,4-Cl₂-phenyl (4), N-CH₃ (1) C₁₇H₁₈Cl₃N 366.69 79559-97-0
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Cl (5), F (6) C₁₀H₁₁ClFN 215.66 1781677-37-9

*CAS provided for the hydrochloride salt.

Key Observations:
  • Substituent Effects on Physicochemical Properties: The 4,4-dimethyl groups in the target compound introduce steric hindrance and hydrophobicity compared to unsubstituted analogs (e.g., (S)-6-chloro-THN-1-amine) .
  • Stereochemical Considerations :

    • Enantiomers like (S)-6-chloro-THN-1-amine hydrochloride exhibit distinct biological activities, as evidenced by GLPBIO’s catalog entry . The target compound’s stereochemistry (if resolved) could similarly influence its pharmacological profile.

Biological Activity

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 63515-31-1) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydronaphthalene derivatives and is characterized by the presence of a chlorine atom and two methyl groups on its structure. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₂H₁₆ClN
Molecular Weight211.72 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that it induces apoptosis and inhibits cell proliferation effectively.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715.3Induction of apoptosis
A54912.7Cell cycle arrest

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Research has suggested that it may protect neuronal cells from oxidative stress-induced damage. This property could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity.

Study 2: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer effects of the compound on human breast cancer cells. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability after 48 hours.

Study 3: Neuroprotection in Animal Models

Animal models subjected to neurotoxic agents were treated with 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. The results indicated a marked decrease in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

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